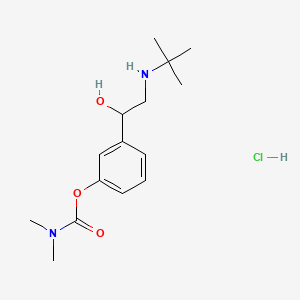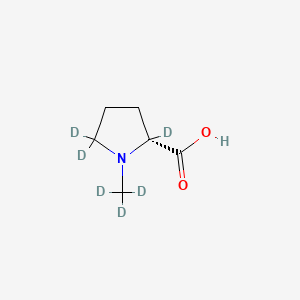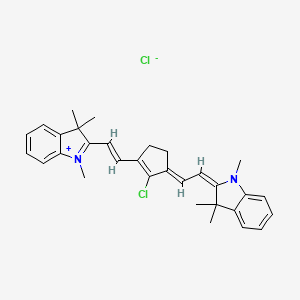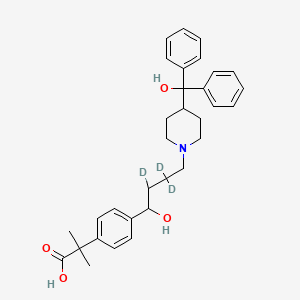
Fexofenadine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fexofenadine-d3 is a deuterated form of fexofenadine, an antihistamine pharmaceutical drug used to treat allergy symptoms such as hay fever and urticaria. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fexofenadine-d3 involves several steps, starting from benzene and methallyl as the initial reactants. The process includes Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions to obtain the intermediate product. This intermediate undergoes N-alkylation to form 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate, which is then hydrolyzed to yield fexofenadine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent selection, and reaction time, are carefully controlled to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fexofenadine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for reducing carbonyl groups.
Substitution: Various halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include intermediates such as α,α-dimethyl phenyl propyl alcohol acetate and 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate .
Aplicaciones Científicas De Investigación
Fexofenadine-d3 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion
Pharmacodynamics: Research on the effects of this compound on various biological targets and pathways.
Drug Development: Used as a reference compound in the development of new antihistamines and related drugs.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying fexofenadine in various matrices.
Mecanismo De Acción
Fexofenadine-d3 exerts its effects by selectively antagonizing the H1 histamine receptor. This prevents histamine from binding to the receptor, thereby inhibiting the cascade of events that lead to allergic symptoms. The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects such as sedation .
Comparación Con Compuestos Similares
Similar Compounds
Fexofenadine: The non-deuterated form of fexofenadine-d3.
Terfenadine: The parent compound from which fexofenadine is derived.
Cetirizine: Another second-generation antihistamine with similar therapeutic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and pharmacodynamic studies. This labeling allows for more accurate tracking and analysis compared to non-deuterated compounds .
Propiedades
Fórmula molecular |
C32H39NO4 |
|---|---|
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
2-methyl-2-[4-[2,3,3-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i9D2,14D |
Clave InChI |
RWTNPBWLLIMQHL-BAVZAHHNSA-N |
SMILES isomérico |
[2H]C(C(C1=CC=C(C=C1)C(C)(C)C(=O)O)O)C([2H])([2H])CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
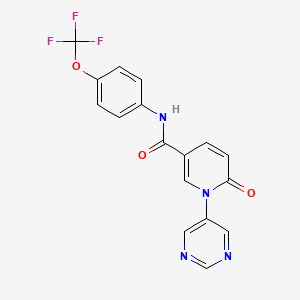

![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)


![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
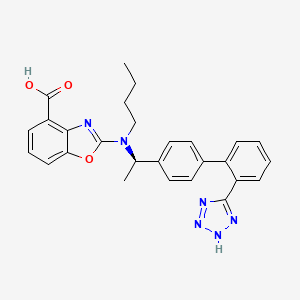
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
